Electronic and steric properties of 5-Bromo-6-fluoro-2-methylquinoline
Electronic and steric properties of 5-Bromo-6-fluoro-2-methylquinoline
An In-Depth Technical Guide to the Electronic and Steric Properties of 5-Bromo-6-fluoro-2-methylquinoline
Executive Summary
The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry and transition metal catalysis[1]. Among the myriad of halogenated heterocycles, 5-Bromo-6-fluoro-2-methylquinoline (CAS: 80290-18-2) stands out as a highly specialized, privileged scaffold. By strategically positioning three distinct substituents—a highly polarizable bromine, a highly electronegative fluorine, and a sterically demanding methyl group—chemists can precisely tune the molecule's electronic push-pull dynamics and steric topography. This guide dissects the causality behind these physicochemical properties and provides self-validating protocols for utilizing this scaffold in drug development and coordination chemistry.
Electronic Topography: Synergistic Push-Pull Dynamics
The unadorned quinoline core is inherently electron-deficient due to the electronegative nitrogen atom in the fused pyridine ring. The introduction of substituents at the 2, 5, and 6 positions drastically alters the molecular orbital landscape[2].
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The 6-Fluoro Substituent (-I, +M): Fluorine exerts a profound inductive electron-withdrawing effect (-I) through the sigma framework, lowering the energy of the Highest Occupied Molecular Orbital (HOMO). However, its lone pairs participate in resonance (+M) with the aromatic pi system[2]. This dual nature stabilizes the carbocyclic ring against oxidative metabolism (e.g., preventing epoxidation by cytochrome P450 enzymes) while simultaneously enhancing lipophilicity and membrane permeability[3].
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The 5-Bromo Substituent (-I, Weak +M): Bromine at the 5-position acts as a highly polarizable electron sink. It exerts a strong -I effect, further depleting electron density from the carbocycle. The synergistic withdrawal by both the 5-Br and 6-F groups creates a highly electron-deficient benzene ring, which is critical for modulating the pKa of the quinoline nitrogen and preventing off-target toxicities[3].
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The 2-Methyl Substituent (+I): In stark contrast to the halogens, the methyl group provides an inductive electron-donating effect (+I) and hyperconjugation. This localized electron donation slightly enriches the electron density of the adjacent pyridine ring, specifically increasing the basicity and nucleophilicity of the nitrogen lone pair.
Logical relationship of substituent effects on the quinoline core.
Steric Topography: The "Peri" Effect and Nitrogen Shielding
Beyond electronic modulation, the spatial arrangement of 5-Bromo-6-fluoro-2-methylquinoline dictates its physical interactions with biological targets and transition metals.
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Nitrogen Shielding via 2-Methyl: The methyl group at the C2 position acts as a steric gatekeeper. In coordination chemistry, this bulky group severely hampers the approach of transition metals (e.g., Pd(II), Pt(II), Ir) to the nitrogen lone pair[4][5]. This steric hindrance prevents the formation of inactive catalytic dimers or trimers, forcing specific distorted geometries in metallacycles and enhancing the longevity of chiral catalysts[4][5][6].
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The "Peri" Effect via 5-Bromo: The large van der Waals radius of bromine (~1.85 Å) at the C5 position creates significant steric bulk at the peri-position (interacting with the C4 region). This restricts the rotational freedom of any subsequent functionalization at C4 and sterically shields the adjacent 6-fluoro group from nucleophilic aromatic substitution (SNAr).
Quantitative Data Summaries
Table 1: Physicochemical and Steric Parameters of Substituents
| Substituent | Position | Electronic Effect | Steric Parameter (vdW Radius) | Functional Consequence in Scaffold |
| Methyl | C2 | +I, Hyperconjugation | ~2.00 Å | Sterically shields N1; prevents catalyst dimerization[5]. |
| Bromo | C5 | -I, Weak +M | ~1.85 Å | Induces peri-steric clash; highly polarizable for target binding[7]. |
| Fluoro | C6 | Strong -I, +M | ~1.47 Å | Lowers HOMO; blocks oxidative metabolism; increases lipophilicity[3]. |
Table 2: Influence of the 2-Methyl Group on Metal Coordination[4][5]
| Ligand Scaffold | Metal Center | Coordination Outcome | Causality / Observation |
| Unsubstituted Quinoline | Pd(II) / Pt(II) | Rapid Dimerization | Unrestricted access to N1 lone pair allows multi-metal binding. |
| 2-Methylquinoline | Pd(II) / Pt(II) | Mononuclear / Distorted | C2-Methyl clashes with metal ligands, forcing a distorted geometry. |
Self-Validating Experimental Protocols
Protocol A: Regioselective Electrophilic Bromination (Scaffold Synthesis)
Objective: Synthesize 5-bromo-6-fluoro-2-methylquinoline from 6-fluoro-2-methylquinoline for use as a precursor in EPAC inhibitor development (e.g., CE3F4)[7]. Causality: Direct bromination of quinolines often yields intractable mixtures. By utilizing Aluminum Chloride (AlCl3), the Lewis acid complexes with the basic quinoline nitrogen. This complexation strongly deactivates the pyridine ring, directing electrophilic aromatic substitution to the C5 and C8 positions. Because the 6-fluoro group is an ortho/para director, the C5 position becomes the most electronically activated and sterically viable site[7].
Step-by-Step Methodology:
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Complexation: Dissolve 6-fluoro-2-methylquinoline (1.0 equiv) in anhydrous 1,2-dichloroethane under an inert argon atmosphere. Slowly add anhydrous AlCl3 (2.5 equiv) at 0 °C. Validation: The solution will darken, indicating the formation of the N-AlCl3 Lewis acid-base complex, successfully deactivating the pyridine ring.
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Bromination: Heat the mixture to 60 °C. Dropwise, add a solution of Br2 (1.2 equiv) in 1,2-dichloroethane over 30 minutes[7].
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Reaction Monitoring: Stir at 60 °C for 3 hours. Monitor via LC-MS until the starting material is consumed. The steric bulk of the newly added bromine will naturally halt over-bromination at the adjacent C7 position.
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Quenching & Isolation: Cool to 0 °C and carefully quench with ice water. Extract with dichloromethane, wash with saturated sodium thiosulfate (to remove unreacted Br2), dry over MgSO4, and concentrate.
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Purification: Purify via silica gel chromatography to isolate 5-bromo-6-fluoro-2-methylquinoline as the major product[7].
Synthesis workflow of 5-Bromo-6-fluoro-2-methylquinoline and its conversion to EPAC inhibitors.
Protocol B: Validation of Steric Hindrance via Metal Coordination Assay
Objective: Quantify the steric impact of the 2-methyl group on transition metal complexation. Causality: Comparing the coordination kinetics of the synthesized scaffold versus a non-methylated analog reveals the energetic penalty imposed by the C2-methyl group during metallacycle self-assembly[4].
Step-by-Step Methodology:
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Preparation: Prepare a 10 mM solution of 5-bromo-6-fluoro-2-methylquinoline in deuterated dimethyl sulfoxide (DMSO-d6).
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Complexation: Add 1.0 equivalent of (en)Pd(NO3)2 (Ethylenediamine palladium(II) nitrate) to the NMR tube[4].
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NMR Monitoring: Acquire 1H NMR spectra at t=0, 1h, and 24h at 25 °C.
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Validation: Observe the chemical shift of the C3 and C4 protons. Unlike unsubstituted quinolines which rapidly coordinate and show immediate downfield shifts, the 2-methyl derivative will show significantly broadened peaks and slower complexation kinetics due to the steric clash between the C2-methyl group and the ethylenediamine ligand on the Pd(II) center[4].
References
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Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]
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Guest-induced stereoselective self-assembly of quinoline-containing Pd II and Pt II metallacycles Source: RSC Publishing URL:[Link]
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Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B Source: National Center for Biotechnology Information (PMC) URL:[Link]
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Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model Source: Briefings in Bioinformatics | Oxford Academic URL:[Link]
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Inhibiting deactivation of iridium catalysts with bulky substituents on coordination atoms Source: Dalian Institute of Chemical Physics URL: [Link]
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Synthesis and structure of bis(2-methylquinoline-8-selenolato)platinum Source: Academia.edu URL:[Link]
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Guest-induced stereoselective self-assembly of quinoline-containing Pd II and Pt II metallacycles - RSC Advances (RSC Publishing) DOI:10.1039/C6RA14909J [pubs.rsc.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. (PDF) Synthesis and structure of bis(2-methylquinoline-8-selenolato)platinum [academia.edu]
- 7. Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
